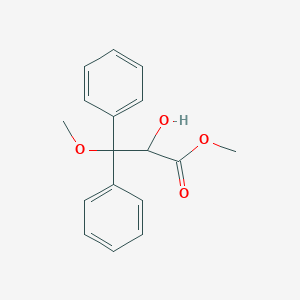

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPLSLADXOJCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441535 | |

| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178306-47-3 | |

| Record name | 2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178306-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydroxy-β-methoxy-β-phenyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key intermediate in the pharmaceutical industry, notably in the preparation of endothelin receptor antagonists like Ambrisentan, used for treating pulmonary arterial hypertension.[1] This document details the core reaction mechanism, provides established experimental protocols, and presents quantitative data for the synthesis.

Introduction

This compound (CAS No: 178306-47-3) is a complex organic molecule with the chemical formula C₁₇H₁₈O₄.[1] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary synthetic route involves a two-step sequence: a Darzens condensation to form a glycidic ester, followed by an acid-catalyzed ring-opening of the epoxide.

Synthesis Pathway Overview

The synthesis commences with the reaction of benzophenone and methyl chloroacetate in the presence of a strong base to form the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate. This intermediate is then treated with methanol in an acidic medium to yield the final product, this compound.

Step 1: Darzens Condensation

The first step is the Darzens condensation of benzophenone with methyl chloroacetate using a strong base, such as sodium methoxide, to yield Methyl 3,3-diphenyl-2,3-epoxypropanoate, a glycidic ester.

Reaction Mechanism

The mechanism of the Darzens condensation involves the following key steps:

-

Enolate Formation: The strong base (sodium methoxide) abstracts an α-proton from methyl chloroacetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzophenone, forming a halohydrin intermediate.

-

Intramolecular SN2 Reaction: The newly formed alkoxide in the intermediate undergoes an intramolecular SN2 reaction, displacing the chloride to form the epoxide ring.

Experimental Protocol

A general procedure for the Darzens condensation of an aromatic aldehyde with methyl chloroacetate is as follows, which can be adapted for benzophenone.

Materials:

-

Benzophenone

-

Methyl chloroacetate

-

Sodium methoxide

-

Anhydrous Methanol

-

Toluene

-

Ice

-

Acetic acid

Procedure:

-

Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen).

-

In a separate flask, dissolve benzophenone and methyl chloroacetate in toluene.

-

Cool the toluene solution to a low temperature (e.g., -10°C to 0°C) in an ice-salt bath.

-

Slowly add the sodium methoxide solution to the toluene solution with vigorous stirring over a period of several hours, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, followed by stirring at room temperature for several more hours.

-

Quench the reaction by pouring the mixture into ice-water containing a small amount of acetic acid.

-

The solid precipitate, the crude glycidic ester, is collected by filtration, washed with cold water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Quantitative Data

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reported Yield |

| p-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methanol | Methyl 3-(4-methoxyphenyl)glycidate | 75% (crude)[2] |

Table 1: Reported yield for a similar Darzens condensation reaction.

Step 2: Acid-Catalyzed Epoxide Ring-Opening

The second step involves the acid-catalyzed methanolysis of the intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate, to form the final product.

Reaction Mechanism

The mechanism for the acid-catalyzed ring-opening of the epoxide is as follows:

-

Protonation of the Epoxide: The epoxide oxygen is protonated by the acid catalyst (e.g., p-toluenesulfonic acid), making it a better leaving group.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks one of the epoxide carbons. Due to the presence of the two phenyl groups, the tertiary carbon is electron-rich and can stabilize a partial positive charge, making it the preferred site of attack. This is an SN1-like mechanism.

-

Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, this compound.

Experimental Protocol

Materials:

-

Methyl 3,3-diphenyl-2,3-epoxypropanoate

-

Methanol

-

p-Toluenesulfonic acid

Procedure:

-

Dissolve the crude or purified Methyl 3,3-diphenyl-2,3-epoxypropanoate in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The residue is then worked up, which may involve dissolving it in an organic solvent, washing with a mild base (like sodium bicarbonate solution) to remove the acid catalyst, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude final product.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

Detailed yield information for this specific transformation is not consistently reported across publicly available literature. However, for a well-optimized reaction, a high conversion is expected.

Spectroscopic Data

The structural confirmation of the intermediate and the final product is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete set of spectral data for the specific target molecule and its intermediate is not available in the provided search results, representative chemical shifts for similar functional groups are presented below.

| Compound | 1H NMR (CDCl₃, ppm) | 13C NMR (CDCl₃, ppm) |

| Methyl 3,3-diphenyl-2,3-epoxypropanoate (Intermediate) | Phenyl protons: ~7.2-7.5 (m), Epoxide protons: ~3.5-4.1 (m), Methyl ester protons: ~3.8 (s) | Carbonyl carbon: ~170, Phenyl carbons: ~125-140, Epoxide carbons: ~60-70, Methyl ester carbon: ~52 |

| This compound (Final Product) | Phenyl protons: ~7.2-7.6 (m), Methine proton (CH-OH): ~4.5 (d), Methoxy protons (-OCH₃): ~3.2 (s), Methyl ester protons (-COOCH₃): ~3.7 (s), Hydroxyl proton (-OH): variable | Carbonyl carbon: ~173, Phenyl carbons: ~126-142, Carbon bearing two phenyl groups: ~85, Carbon bearing hydroxyl group: ~75, Methoxy carbon: ~51, Methyl ester carbon: ~53 |

Table 2: Expected NMR Chemical Shifts. Note: These are approximate values based on analogous structures and may vary.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, utilizing the robust Darzens condensation and acid-catalyzed epoxide ring-opening reactions. This guide provides a foundational understanding of the synthesis, including the reaction mechanisms and general experimental procedures. For researchers and professionals in drug development, a thorough understanding of this synthetic route is crucial for the efficient production of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, a key chemical intermediate, holds significant importance in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications. The information is presented to support research, development, and manufacturing activities in the pharmaceutical and chemical industries.

Chemical Properties and Data

This compound (CAS RN: 178306-47-3) is a substituted methyl ester with the molecular formula C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1][2] Its structure features a central propanoate backbone with two phenyl groups, a hydroxyl group, and a methoxy group, contributing to its utility as a versatile building block in organic synthesis.[1]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Registry Number | 178306-47-3 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₄ | [2] |

| Molecular Weight | 286.32 g/mol | [2] |

| Appearance | Colorless liquid or solid | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [1] |

| Stability | Generally stable under standard laboratory conditions; may be sensitive to strong acids or bases. | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for the production of various pharmaceuticals, most notably as an intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary arterial hypertension.[1][3] The general synthetic route involves the formation of an epoxy intermediate from benzophenone, followed by hydrolysis and methylation.[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established synthetic methods.

Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropionate

-

In a suitable reaction vessel, a mixture of toluene (1.2 L) and benzophenone (500 g) is prepared and stirred for 15 minutes.

-

Sodium methoxide (260 g) is added to the mixture, and stirring is continued for another 15 minutes.

-

The reaction mixture is cooled to a temperature range of -5 to -10 °C.

-

A solution of methyl chloroacetate (506.3 g) dissolved in toluene (0.3 L) is added slowly to the reaction mixture over a period of 90 minutes, maintaining the temperature between -5 and -10 °C.

-

After the addition is complete, the reaction is maintained at the same temperature, and purified water (1 L) is added.

-

The mixture is stirred for 1 hour, after which the toluene layer is separated.

-

The toluene is completely distilled off under vacuum to yield the crude epoxy intermediate.[4]

Step 2: Conversion to this compound

-

The crude Methyl 3,3-diphenyl-2,3-epoxypropionate is dissolved in methanol.

-

p-Toluenesulfonic acid is added as a catalyst.

-

The mixture is stirred to facilitate the hydrolysis of the epoxy ring, yielding the desired this compound.[1]

It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is worn at all times. The chemical reagents used in this synthesis are hazardous and should be handled with care.

Synthesis Workflow

Applications in Drug Development

This compound is a critical intermediate in the synthesis of selective endothelin-A (ETA) receptor antagonists.[1] These antagonists are a class of drugs used in the management of pulmonary arterial hypertension (PAH), a serious and progressive disease. The structural features of this intermediate make it an ideal precursor for the construction of the complex molecular architecture of these therapeutic agents.[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, the methoxy protons, the methyl ester protons, the hydroxyl proton, and the methine proton of the propanoate backbone. The integration and splitting patterns of these signals would confirm the molecular structure.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit resonances for the carbonyl carbon of the ester, the aromatic carbons of the phenyl rings, the methoxy carbon, the methyl ester carbon, and the two aliphatic carbons of the propanoate chain.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the hydroxyl group (a broad peak around 3500 cm⁻¹), the carbonyl group of the ester (a strong peak around 1735 cm⁻¹), C-O stretching, and the aromatic C-H and C=C stretching vibrations of the phenyl groups.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (286.32 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the methyl ester group, and cleavage of the carbon-carbon bonds in the propanoate chain.

Conclusion

This compound is a fundamentally important intermediate in synthetic organic and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a comprehensive synthesis protocol, and its primary application in the pharmaceutical industry. The structured presentation of this data aims to facilitate its use by researchers and professionals in the field, supporting the continued development of novel therapeutics.

References

An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key chemical intermediate, recognized for its integral role in the synthesis of complex pharmaceutical compounds. With the CAS Number 178306-47-3, this molecule is of significant interest in medicinal chemistry and drug development, particularly as a precursor in the manufacturing of drugs targeting pulmonary arterial hypertension (PAH).[1] This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1] The structure features a central propanoate backbone with a methyl ester, a hydroxyl group at the C2 position, a methoxy group at the C3 position, and two phenyl groups also attached to C3. This combination of functional groups imparts a unique set of chemical properties that are crucial for its utility in multi-step organic syntheses.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 178306-47-3 | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as methanol and dichloromethane | [1] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process commencing with a Darzens condensation, followed by an acid-catalyzed ring-opening of the resulting epoxide.[1]

Experimental Protocols

Synthesis of this compound

Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropanoate

-

To a stirred mixture of toluene and benzophenone, add sodium methoxide at a low temperature.[1]

-

Slowly add methyl chloroacetate to the reaction mixture.[1]

-

Upon completion of the reaction, the epoxy intermediate, Methyl 3,3-diphenyl-2,3-epoxypropanoate, is formed.[1]

Step 2: Conversion to this compound

-

The crude epoxy compound from Step 1 is subjected to hydrolysis in methanol.[1]

-

The hydrolysis is catalyzed by the addition of p-toluenesulfonic acid to yield the final product.[1]

-

The product, this compound, can be purified by standard laboratory techniques such as column chromatography or recrystallization.

Spectroscopic Characterization

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.5 | Singlet | 1H | -CH(OH) |

| ~3.7 | Singlet | 3H | -COOCH₃ |

| ~3.2 | Singlet | 3H | -OCH₃ |

| ~2.5 | Broad Singlet | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~140-145 | Quaternary aromatic carbons |

| ~127-130 | Aromatic CH carbons |

| ~85 | C(Ph)₂(OCH₃) |

| ~75 | CH(OH) |

| ~55 | -OCH₃ |

| ~52 | -COOCH₃ |

Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3300 | Broad | O-H stretch (hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1100 | Strong | C-O stretch |

Expected Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 286 | [M]⁺ (Molecular Ion) |

| 255 | [M - OCH₃]⁺ |

| 227 | [M - COOCH₃]⁺ |

| 181 | [C(Ph)₂(OCH₃)]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Applications in Drug Development

This compound is a crucial building block in the synthesis of selective endothelin-A (ETA) receptor antagonists.[1] These antagonists are a class of drugs used in the management of pulmonary arterial hypertension, a severe and progressive disease. The specific stereochemistry of the hydroxyl and methoxy groups is often critical for the pharmacological activity of the final drug substance.

Conclusion

This technical guide has provided a detailed overview of this compound, a vital intermediate in pharmaceutical synthesis. The information on its molecular structure, properties, a reliable synthetic pathway, and expected analytical data serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The provided protocols and data are intended to facilitate the synthesis and characterization of this important molecule for further research and application.

References

Spectroscopic Profile of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, with the CAS number 178306-47-3, is a key intermediate in the synthesis of various pharmaceuticals, most notably Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.[1][2] Its molecular formula is C₁₇H₁₈O₄, and it has a molecular weight of approximately 286.32 g/mol .[1] The structural integrity and purity of this compound are critical for its use in drug development and manufacturing. This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. This data is typically confirmed by the manufacturer and provided in the Certificate of Analysis (COA) for a specific batch.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.5 | Singlet | 1H | -CH(OH)- |

| ~3.7 | Singlet | 3H | -COOCH₃ |

| ~3.2 | Singlet | 3H | -OCH₃ |

| ~2.5 | Singlet (broad) | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester) |

| ~140 | Quaternary aromatic carbons (C-Ar) |

| ~128-130 | Aromatic CH carbons |

| ~85 | C(Ph)₂OCH₃ |

| ~75 | -CH(OH)- |

| ~55 | -OCH₃ |

| ~52 | -COOCH₃ |

Table 3: FT-IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500 | Broad | O-H stretch (hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1450, ~1495 | Medium | C=C stretch (aromatic ring) |

| ~1100-1250 | Strong | C-O stretch (ester and ether) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 286.12 | [M]⁺ (Molecular Ion) |

| 255 | [M - OCH₃]⁺ |

| 227 | [M - COOCH₃]⁺ |

| 183 | [C(Ph)₂OCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed on a 300 or 500 MHz spectrometer.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

A proton-decoupled carbon-13 NMR experiment is performed.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

For a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl).

Data Acquisition:

-

A background spectrum of the empty sample holder is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques to generate ions.[4]

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of each ion, generating a mass spectrum.[4]

Visualizations

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from benzophenone and methyl chloroacetate.[1]

Caption: A simplified workflow for the synthesis of the target compound.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a logical progression of spectroscopic analyses.

Caption: The workflow for characterizing the compound's structure and purity.

Relationship Between Spectroscopic Data and Molecular Structure

Each spectroscopic technique provides unique information that contributes to the overall structural elucidation.

Caption: How different spectroscopic data relate to the molecule's structure.

References

The Pivotal Role of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate in the Synthesis of Ambrisentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis of Ambrisentan, a potent endothelin receptor antagonist, with a specific focus on the critical role of the intermediate, Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate. This document details the synthetic pathways, experimental protocols, and quantitative data to support research, development, and optimization of Ambrisentan production.

Introduction to Ambrisentan and its Synthesis

Ambrisentan, with the chemical name (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid, is a widely used therapeutic agent for the treatment of pulmonary arterial hypertension (PAH).[1][2] Its synthesis involves a multi-step process where the formation and purification of key intermediates are crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). Among these intermediates, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid and its corresponding methyl ester, this compound, play a central role.

The synthesis of Ambrisentan generally follows a convergent pathway, which can be broadly divided into three key stages:

-

Formation of the Diphenylpropanoate Backbone: This stage involves the creation of the core 3,3-diphenylpropanoate structure.

-

Resolution of the Chiral Center: The desired (S)-enantiomer of the hydroxy acid is isolated.

-

Condensation with the Pyrimidine Moiety: The final step involves the coupling of the chiral acid with the pyrimidine ring system to yield Ambrisentan.

This compound is a key intermediate in this process, often formed directly after the creation of the diphenylpropanoate backbone.

Synthetic Pathways Involving this compound

The primary route to this compound begins with the Darzens condensation of benzophenone and methyl chloroacetate. This is followed by an acid-catalyzed ring-opening of the resulting epoxide with methanol.

Synthesis of Racemic this compound

The initial steps of the synthesis focus on constructing the racemic core of the molecule.

Figure 1: Synthesis of the racemic ester intermediate.

Hydrolysis and Resolution

The racemic methyl ester is typically hydrolyzed to the corresponding carboxylic acid, which is then resolved to isolate the desired (S)-enantiomer.

Figure 2: Hydrolysis and chiral resolution workflow.

Final Condensation Step to Form Ambrisentan

The resolved (S)-acid is then condensed with a sulfonyl-activated pyrimidine derivative to yield Ambrisentan. In some methodologies, the resolved acid is re-esterified to the methyl ester before this final step.

Figure 3: Final condensation step to synthesize Ambrisentan.

Quantitative Data

The following tables summarize quantitative data from various reported synthetic procedures.

Table 1: Yields of Key Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Darzens Condensation | Benzophenone, Methyl Chloroacetate | Methyl 3,3-diphenyloxirane-2-carboxylate | NaOMe, THF, -10°C | 82.1 | [3] |

| Epoxide Ring Opening | Methyl 3,3-diphenyloxirane-2-carboxylate | This compound | p-Toluene sulfonic acid, Methanol | - | [3] |

| Hydrolysis | This compound | 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | 10% aq. NaOH, reflux | 85.3 | [3][4] |

| Resolution | Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | (S)-dehydroabietylamine, MTBE | ~70 | [3] |

| Condensation | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | Ambrisentan | NaNH2, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, DMF | - | [3][4] |

| Overall Yield | Benzophenone | Ambrisentan | - | 30.1 | [3][4] |

Table 2: Purity of Ambrisentan and Intermediates

| Compound | Purity (%) | Chiral Purity (%) | Method of Analysis | Reference |

| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | >99.8 | >99.9 | HPLC | [2] |

| Ambrisentan | >99.8 | >99.8 | HPLC | [1] |

| Ambrisentan | 99.9 | 100 | HPLC | [5] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Ambrisentan involving this compound.

Preparation of Methyl 3,3-diphenyloxirane-2-carboxylate

To a solution of sodium methoxide (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF, 25 mL), a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL) is added and stirred at -10 °C for 2 hours.[3] The reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 80 mL).[3] The combined organic layers are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under reduced pressure to afford the product as a light yellow oil (8.24 g, 82.1% yield), which can be used in the next step without further purification.[3]

Preparation of Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

The crude Methyl 3,3-diphenyloxirane-2-carboxylate (8.2 g, 31.6 mmol) is dissolved in methanol (40 mL). p-Toluene sulfonic acid (0.5 g) is added, and the mixture is stirred for 30 minutes.[3] To this solution containing this compound, an aqueous solution of NaOH (10% w/w, 60 mL) is added, and the mixture is refluxed for 1 hour.[3][4] After completion of the reaction (monitored by TLC), the methanol is removed under reduced pressure. The residue is acidified to pH 2 with concentrated HCl, and the mixture is stirred overnight. The resulting white precipitate is filtered and dried under vacuum to yield the product (7.34 g, 85.3% yield).[3][4]

Resolution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

A solution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (14 g, 51.4 mmol) in methyl tertiary butyl ether (MTBE, 140 mL) is heated to reflux for 30 minutes. A solution of dehydroabietylamine (14.7 g, 51.4 mmol) in MTBE (50 mL) is added dropwise over 10 minutes.[3][4] The reaction mixture is stirred at reflux for 1 hour, then cooled to 0 °C and stirred for an additional 2 hours. The precipitated diastereomeric salt is filtered. The filtrate is diluted with water (100 mL) and acidified to pH 2 with concentrated HCl to recover the (S)-enantiomer.[3][4]

Synthesis of Ambrisentan

To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (3.6 g, 13.1 mmol) and sodium amide (NaNH2, 1.0 g, 25.6 mmol) in dimethylformamide (DMF, 20 mL), a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL) is added slowly.[3][4] The reaction is stirred for 5 hours at room temperature. The solution is then quenched with water (20 mL) and acidified to pH 2 with 10% H2SO4 aqueous solution. The mixture is extracted with ethyl acetate (4 x 50 mL).[3][4] The combined organic layers are washed with water and saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under reduced pressure to yield Ambrisentan.[4]

Conclusion

This compound is a crucial intermediate in the synthesis of Ambrisentan. The efficiency of its formation, subsequent hydrolysis, and the successful resolution of the resulting carboxylic acid are paramount to achieving a high overall yield and purity of the final drug substance. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of drug development, providing a solid foundation for further process optimization and scale-up activities.

References

- 1. WO2011114338A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. aidic.it [aidic.it]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. US8962832B2 - Process for the preparation of ambrisentan and novel intermediates thereof - Google Patents [patents.google.com]

The Chiral Building Block: A Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, particularly its (S)-enantiomer, is a highly valuable chiral building block in modern medicinal chemistry. Its significance is primarily rooted in its role as a key intermediate in the synthesis of potent endothelin receptor antagonists, most notably Ambrisentan, a widely used therapeutic for pulmonary arterial hypertension. This technical guide provides an in-depth overview of its synthesis, enantioselective preparation, and applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties

The racemic form of this compound is identified by the CAS number 178306-47-3. The corresponding carboxylic acid, 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and its enantiopure forms are also crucial in the synthetic pathways.

| Property | Value |

| Molecular Formula | C₁₇H₁₈O₄ |

| Molecular Weight | 286.32 g/mol |

| Appearance | White to off-white solid |

| Chirality | Contains a stereocenter at the C2 position |

Synthesis of the Racemic Backbone

The synthesis of the racemic this compound typically begins with a Darzens condensation reaction between benzophenone and methyl chloroacetate, catalyzed by a strong base such as sodium methoxide. This reaction forms an epoxide, methyl 3,3-diphenylglycidate. Subsequent ring-opening of the epoxide with methanol, often under acidic conditions (e.g., using p-toluenesulfonic acid), yields the target racemic α-hydroxy-β-methoxy ester.

Enantioselective Synthesis of the (S)-Enantiomer

The biological activity of pharmaceuticals derived from this building block is highly dependent on its stereochemistry. Therefore, the efficient synthesis of the enantiopure (S)-isomer is of paramount importance. Two primary strategies have been successfully employed: chiral resolution of the racemic carboxylic acid and asymmetric synthesis via epoxidation.

Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

This classical method involves the separation of a racemic mixture of the carboxylic acid by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Quantitative Data for Chiral Resolution:

| Resolving Agent | Yield of (S)-acid | Enantiomeric Excess (ee) | Reference |

| (S)-1-(4-nitrophenyl)ethylamine | 15% | >99.5% | |

| (S)-1-(4-chlorophenyl)ethylamine | Not specified | Not specified | |

| L-proline methyl ester | Not specified | Not specified |

Asymmetric Epoxidation of a Prochiral Olefin

A more modern and efficient approach involves the asymmetric epoxidation of a prochiral precursor, methyl 3,3-diphenylacrylate. The Shi asymmetric epoxidation, utilizing a fructose-derived chiral ketone as a catalyst and Oxone as the oxidant, has proven to be a highly effective method. This reaction stereoselectively forms the corresponding chiral epoxide, which is then opened with methanol to yield the desired (S)-enantiomer of this compound.

Quantitative Data for Asymmetric Epoxidation Route:

| Step | Catalyst/Reagents | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation | Fructose-derived ketone, Oxone | ~90% (conversion) | 85% | |

| Methanolysis of Epoxide | Methanol, Acid catalyst | Not specified | >99% (after workup/purification) | |

| Overall | - | 53% | >99% |

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

Step 1: Preparation of Methyl 3,3-diphenylglycidate

-

To a cooled (-5 to -10 °C) solution of benzophenone (1.0 eq) and sodium methoxide (1.5 eq) in toluene, slowly add methyl chloroacetate (1.1 eq).

-

Maintain the reaction at low temperature for 2-3 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 3,3-diphenylglycidate.

Step 2: Methanolysis of the Epoxide

-

Dissolve the crude methyl 3,3-diphenylglycidate in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield racemic this compound.

Protocol 2: Chiral Resolution of 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid

-

Hydrolyze the racemic methyl ester from Protocol 1 to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

-

Dissolve the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid in a suitable solvent (e.g., a mixture of acetone and methyl tert-butyl ether).

-

Add a sub-stoichiometric amount (e.g., 0.5 eq) of the chiral resolving agent, such as (S)-1-(4-nitrophenyl)ethylamine.

-

Heat the mixture to reflux, then cool slowly to allow for the crystallization of the less soluble diastereomeric salt.

-

Filter the precipitated salt and wash with a cold solvent.

-

To liberate the enantiopure carboxylic acid, treat the diastereomeric salt with an acid (e.g., HCl).

-

Extract the (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid with an organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC.

Protocol 3: Asymmetric Epoxidation and Subsequent Methanolysis

Step 1: Shi Asymmetric Epoxidation of Methyl 3,3-diphenylacrylate

-

To a mixture of methyl 3,3-diphenylacrylate (1.0 eq) and a fructose-derived ketone catalyst (0.2-0.3 eq) in a suitable solvent system (e.g., acetonitrile/water), add Oxone (potassium peroxymonosulfate) (1.5 eq) and potassium carbonate to maintain a pH of approximately 10.5.

-

Stir the reaction vigorously at 0 °C until the starting material is consumed.

-

Work up the reaction by quenching with sodium thiosulfate and extracting the product with an organic solvent.

-

Purify the crude epoxide by chromatography.

Step 2: Methanolysis of the Chiral Epoxide

-

Follow the procedure outlined in Protocol 1, Step 2, using the enantiomerically enriched epoxide from the previous step.

-

The resulting (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate can be further purified, and its enantiomeric excess can be enhanced through recrystallization.

Protocol 4: Esterification of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

-

Dissolve the enantiopure carboxylic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and neutralize the acid.

-

Remove the excess methanol under reduced pressure.

-

Extract the methyl ester with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the desired (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate.

Applications in Chiral Synthesis

The primary and most well-documented application of (S)-methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is as a pivotal chiral building block in the synthesis of Ambrisentan. In this synthesis, the hydroxyl group of the ester is typically activated and then displaced by the nucleophilic oxygen of 4,6-dimethyl-2-hydroxypyrimidine. Subsequent hydrolysis of the methyl ester affords the final drug molecule. While its utility in the synthesis of other complex chiral molecules is theoretically possible, the current body of scientific literature predominantly highlights its role in the development of endothelin receptor antagonists of the Ambrisentan class.

Visualization of Synthetic Pathways

Caption: Racemic synthesis of the target ester.

Caption: Workflow for chiral resolution.

An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate, with the CAS number 178306-47-3, is a key chemical intermediate in the field of pharmaceutical synthesis.[1][2] Its primary significance lies in its role as a precursor to Ambrisentan, a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][3] This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a substituted methyl ester with a molecular formula of C₁₇H₁₈O₄ and a molecular weight of approximately 286.32 g/mol .[1][4] It is typically described as a colorless liquid or solid and is soluble in organic solvents such as methanol and dichloromethane.[1]

| Property | Value | Source |

| CAS Number | 178306-47-3 | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | [1][4] |

| Molecular Weight | 286.32 g/mol | [1][4] |

| Appearance | Colorless liquid or solid | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Solubility | Soluble in methanol and dichloromethane | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a Darzens condensation reaction, followed by an acid-catalyzed ring-opening of the resulting epoxide.

Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate

This step involves the reaction of benzophenone with methyl chloroacetate in the presence of a base, such as sodium methoxide, to form the corresponding epoxide.

Experimental Protocol:

-

Reagents:

-

Toluene

-

Benzophenone

-

Sodium methoxide

-

Methyl chloroacetate

-

Purified water

-

-

Procedure:

-

A mixture of toluene (1.2 L) and benzophenone (500 g) is charged into a 5 L round-bottom flask and stirred for 15 minutes.[5]

-

Sodium methoxide (260 g) is added to the mixture, and stirring is continued for another 15 minutes.[5]

-

The reaction mass is cooled to a temperature between -5 to -10 °C.[5]

-

A solution of methyl chloroacetate (506.3 g) dissolved in toluene (0.3 L) is added slowly to the reaction mixture over a period of 90 minutes, maintaining the temperature between -5 and -10 °C.[5]

-

The reaction is maintained at this temperature, and then purified water (1 L) is added.[5]

-

The mixture is stirred for 1 hour, after which the toluene layer is separated.[5]

-

The toluene is completely distilled off under vacuum to yield the crude Methyl 3,3-diphenyloxirane-2-carboxylate.[5]

-

Step 2: Synthesis of this compound

The crude epoxide from the previous step undergoes a ring-opening reaction in the presence of methanol and an acid catalyst, such as p-toluenesulfonic acid, to yield the final product.

Experimental Protocol:

-

Reagents:

-

Crude Methyl 3,3-diphenyloxirane-2-carboxylate

-

Methanol

-

p-Toluenesulfonic acid

-

-

Procedure:

-

The crude Methyl 3,3-diphenyloxirane-2-carboxylate is dissolved in methanol.[1]

-

p-Toluenesulfonic acid is added to the solution.[1]

-

The mixture is stirred, leading to the hydrolysis of the epoxy compound to form this compound.[1] Note: The cited literature provides a general overview of this step. For a more detailed, analogous procedure for acid-catalyzed ring-opening, one could refer to the process for the corresponding carboxylic acid, where the epoxide in methanol is treated with p-toluenesulfonic acid and stirred, followed by hydrolysis with aqueous sodium hydroxide.[3]

-

Role in the Synthesis of Ambrisentan

This compound is a crucial intermediate in the synthesis of Ambrisentan. The subsequent step involves a nucleophilic substitution reaction.

Conversion of this compound to Ambrisentan

The hydroxyl group of this compound is reacted with 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in the presence of a base to form the ether linkage found in Ambrisentan. The methyl ester is then typically hydrolyzed to the carboxylic acid.

Experimental Protocol Overview:

-

Reagents:

-

(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (derived from the methyl ester)

-

4,6-dimethyl-2-(methylsulfonyl)pyrimidine

-

A suitable base (e.g., Sodium amide, Potassium carbonate)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

-

General Procedure:

-

The (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid is dissolved in DMF.

-

A base, such as sodium amide, is added to the solution.

-

4,6-dimethyl-2-(methylsulfonyl)pyrimidine, dissolved in DMF, is then added slowly.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is quenched with water and acidified.

-

The product is extracted with an organic solvent, such as ethyl acetate.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified, for example, by recrystallization.[3]

-

Experimental Workflows and Logical Relationships

The synthesis of Ambrisentan from benzophenone is a multi-step process where this compound serves as a key intermediate. The logical flow of this synthesis is depicted in the following diagram.

Caption: Synthetic pathway from Benzophenone to Ambrisentan.

The following diagram illustrates the logical relationship of the key reactants and products in the synthesis of the title compound.

Caption: Key components in the synthesis of the title compound.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of Ambrisentan. While general synthetic routes are documented in the literature, particularly within patents, there is a notable lack of publicly available, detailed experimental data, especially concerning its physicochemical properties and spectroscopic characterization. This guide consolidates the currently available information to provide a foundational understanding for researchers and professionals in drug development. Further detailed experimental studies would be beneficial to the scientific community to fill the existing data gaps.

References

An In-depth Technical Guide to Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a substituted methyl ester with the Chemical Abstracts Service (CAS) registry number 178306-47-3 . Structurally, it features a central propanoate backbone with hydroxyl, methoxy, and two phenyl groups. This compound is of significant interest in the pharmaceutical industry as it serves as a crucial intermediate in the synthesis of Ambrisentan, a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1] Its molecular structure and functional groups make it a versatile building block in organic synthesis.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. The compound is typically a colorless liquid or solid and is soluble in organic solvents such as methanol and dichloromethane.[1]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 178306-47-3 | [1] |

| Molecular Formula | C₁₇H₁₈O₄ | [1] |

| Molecular Weight | 286.32 g/mol | [1] |

| Appearance | Colorless liquid or solid | [1] |

| Density | ~1.2 g/cm³ | [1] |

| Melting Point | 115.0–125.0 °C | [2] |

| Boiling Point | 440.7 °C at 760 mmHg | [1] |

| Flash Point | 159.4 °C | [1] |

| Refractive Index | 1.56 | [1] |

| Solubility | Soluble in methanol and dichloromethane | [1] |

Spectral Data (Predicted)

While experimental spectra are not publicly available, the following tables outline the expected signals based on the structure of this compound.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 7.2-7.5 | (m, 10H, Ar-H) |

| ~ 4.5 | (s, 1H, -CH(OH)) |

| ~ 3.7 | (s, 3H, -COOCH₃) |

| ~ 3.2 | (s, 3H, -OCH₃) |

| ~ 2.5-3.5 | (br s, 1H, -OH) |

Table 3: Expected IR and Mass Spectrometry Data

| Spectroscopy Type | Expected Features |

| Infrared (IR) | - Broad peak at ~3500 cm⁻¹ (O-H stretch) - Sharp peak at ~1735 cm⁻¹ (C=O stretch, ester) - Peaks at ~3000-3100 cm⁻¹ (Aromatic C-H stretch) - Peaks at ~2800-3000 cm⁻¹ (Aliphatic C-H stretch) - Peaks at ~1000-1300 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | - Molecular Ion [M]⁺ at m/z = 286 - Common fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺, [C(Ph)₂OCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis is typically a two-step process starting from benzophenone.[1][3]

Step 1: Preparation of Methyl 3,3-diphenyl-2,3-epoxypropanoate (Intermediate)

-

Charge a round-bottomed flask with toluene and benzophenone (1.0 eq). Stir for 15 minutes.

-

Add sodium methoxide (1.0-1.2 eq) to the mixture and continue stirring for another 15 minutes.

-

Cool the reaction mixture to a temperature between -5 to -10 °C using an appropriate cooling bath.

-

Slowly add a solution of methyl chloroacetate (1.1 eq) dissolved in toluene over a period of 90 minutes, maintaining the low temperature.

-

After the addition is complete, maintain the reaction at the same temperature and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding purified water. Stir for 1 hour.

-

Perform a liquid-liquid extraction. Separate the organic (toluene) layer.

-

Distill the toluene layer under vacuum to yield the crude epoxy intermediate.

Step 2: Conversion to this compound

-

In a separate flask, dissolve the crude epoxy intermediate from Step 1 in methanol.

-

Prepare a solution of p-toluenesulfonic acid (catalytic amount, e.g., 0.05 eq) in methanol.

-

Slowly add the acidic methanol solution to the solution of the epoxy intermediate at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring for the consumption of the starting material by TLC.

-

Once the reaction is complete, filter the mixture.

-

The filtrate can be further purified by dissolving in a solvent like ethyl acetate and washing with a 5% sodium bicarbonate solution to remove any remaining acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

-

Further purification can be achieved through column chromatography or recrystallization if necessary.

General Protocol for Melting Point Determination (Thiele Tube Method)

-

Finely powder a small amount of the solid organic compound.

-

Pack the powdered sample into a capillary tube to a height of about 3 mm.

-

Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and capillary tube in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil).

-

Gently heat the side arm of the Thiele tube to create a convection current for uniform heating.

-

Heat rapidly to get an approximate melting point, then allow the apparatus to cool.

-

Repeat the process, but heat slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the solid first begins to melt (T₁) and the temperature at which the last of the solid liquefies (T₂). The melting point range is T₁-T₂.[2]

General Protocol for Boiling Point Determination (Capillary Method)

-

Place a few drops of the liquid sample into a small fusion tube.

-

Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer.

-

Heat the apparatus slowly and uniformly in a heating bath.

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

-

Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[4]

Visualized Workflows and Pathways

As a synthetic intermediate, this compound is not typically involved in biological signaling pathways. The following diagram illustrates the general experimental workflow for its synthesis and purification.

References

- 1. nbinno.com [nbinno.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Solubility Profile of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a crucial building block in pharmaceutical manufacturing.[1] Its solubility characteristics are critical for optimizing reaction conditions, purification processes, and ensuring the overall efficiency of the synthesis of its target active pharmaceutical ingredient. This guide addresses the known solubility properties and provides methodologies for its empirical determination.

Chemical Properties

-

IUPAC Name: this compound

-

CAS Number: 178306-47-3

-

Molecular Formula: C₁₇H₁₈O₄

-

Molecular Weight: 286.32 g/mol

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly accessible databases. However, qualitative descriptions of its solubility in various organic solvents have been reported. The table below summarizes this available information.

| Solvent | Solubility |

| Methanol | Soluble[1], Very Slightly Soluble[2] |

| Dichloromethane | Soluble[1] |

| Chloroform | Slightly Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3] |

Note: The term "soluble" and its variations are qualitative. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, dichloromethane, purified water)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Thermostatically controlled environment (e.g., incubator)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Mobile phase for HPLC

4.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a vial roller in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration standards.

-

-

Analysis by HPLC:

-

Analyze the calibration standards and the prepared sample by HPLC.

-

Record the peak areas obtained from the chromatograms.

-

4.3. Data Analysis

-

Calibration Curve:

-

Plot a calibration curve of peak area versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

-

Solubility Calculation:

-

Use the peak area of the sample and the equation of the calibration curve to determine the concentration of the compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the saturated solution, which represents the thermodynamic solubility of the compound in the tested solvent. The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualizations

5.1. Synthesis Pathway

The synthesis of this compound is a multi-step process that is crucial for the production of Ambrisentan.[1] The following diagram illustrates a common synthetic route.

5.2. Experimental Workflow for Solubility Determination

The following flowchart outlines the key steps in the experimental determination of the thermodynamic solubility of an organic compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate from Benzophenone

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document provides a detailed protocol for its synthesis starting from benzophenone, a readily available commercial reagent. The described two-step synthesis involves a Darzens condensation to form an intermediate glycidic ester, followed by an acid-catalyzed ring-opening of the epoxide with methanol. This method is efficient and provides the target molecule in good yield.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

-

Step 1: Darzens Condensation. Benzophenone is reacted with methyl chloroacetate in the presence of a base, sodium methoxide, to form methyl 3,3-diphenyloxirane-2-carboxylate.

-

Step 2: Acid-Catalyzed Ring Opening. The intermediate glycidic ester undergoes ring-opening with methanol in the presence of a catalytic amount of sulfuric acid to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 3,3-diphenyloxirane-2-carboxylate

This step involves the Darzens condensation of benzophenone and methyl chloroacetate.

Materials and Reagents:

-

Benzophenone

-

Methyl chloroacetate

-

Sodium methoxide

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Ice

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium methoxide is prepared by carefully dissolving sodium metal (2.3 g, 0.1 g-atom) in anhydrous methanol (25 mL) in a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

-

After all the sodium has reacted, the solution is cooled, and a solution of benzophenone (18.2 g, 0.1 mole) in 50 mL of anhydrous diethyl ether is added.

-

The mixture is cooled in an ice bath, and methyl chloroacetate (10.9 g, 0.1 mole) is added dropwise with stirring over a period of 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then refluxed for an additional 2 hours.

-

The mixture is cooled to room temperature and poured into a mixture of ice (100 g) and water (100 mL).

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 3,3-diphenyloxirane-2-carboxylate. The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Step 2: Synthesis of this compound

This step involves the acid-catalyzed methanolysis of the intermediate glycidic ester.

Materials and Reagents:

-

Methyl 3,3-diphenyloxirane-2-carboxylate (from Step 1)

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Diethyl ether

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Methyl 3,3-diphenyloxirane-2-carboxylate (25.4 g, 0.1 mole) is dissolved in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (0.5 mL) is carefully added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by water (50 mL) and brine (50 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Step 1: Darzens Condensation | Step 2: Epoxide Ring Opening |

| Product | Methyl 3,3-diphenyloxirane-2-carboxylate | This compound |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₇H₁₈O₄ |

| Molecular Weight | 254.28 g/mol | 286.32 g/mol |

| Typical Yield | 70-85% | 80-90% |

| Reaction Time | 4-5 hours | 4-6 hours |

| Appearance | White crystalline solid | Colorless oil or white solid |

| Melting Point | 74-76 °C | Not consistently reported (can be an oil) |

| Analytical Data (¹H NMR) | δ (ppm): 3.55 (s, 3H, OCH₃), 3.80 (s, 1H, CH), 7.20-7.45 (m, 10H, Ar-H) | δ (ppm): 2.90 (d, 1H, OH), 3.25 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 4.50 (d, 1H, CHOH), 7.15-7.50 (m, 10H, Ar-H) |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Sodium metal is highly reactive with water and should be handled with extreme care.

-

Concentrated sulfuric acid is corrosive and should be handled with caution.

-

Organic solvents like diethyl ether and methanol are flammable and should be kept away from ignition sources.

Application Notes and Protocols: Synthesis of Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate via Darzens Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for endothelin receptor antagonists like Ambrisentan and Darusentan, which are used in the treatment of pulmonary arterial hypertension.[1][2] The synthesis of this valuable compound is efficiently achieved through a two-step process commencing with a Darzens condensation, followed by an acid-catalyzed epoxide ring-opening.

The Darzens condensation, a classic organic reaction, involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[3] In this specific application, benzophenone reacts with methyl chloroacetate to yield the intermediate, methyl 3,3-diphenyl-2,3-epoxypropionate. Subsequent treatment of this epoxide with methanol under acidic conditions facilitates a ring-opening reaction to produce the target molecule, this compound.

This document provides detailed application notes and protocols for the successful synthesis and characterization of this compound.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Darzens Condensation

Step 2: Epoxide Ring-Opening

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzophenone | Starting Material | C₁₃H₁₀O | 182.22 |

| Methyl Chloroacetate | Starting Material | C₃H₅ClO₂ | 108.52 |

| Sodium Methoxide | Base Catalyst | CH₃NaO | 54.02 |

| Methyl 3,3-diphenyl-2,3-epoxypropionate | Intermediate | C₁₆H₁₄O₃ | 254.28 |

| Methanol | Reagent/Solvent | CH₄O | 32.04 |

| p-Toluenesulfonic acid | Acid Catalyst | C₇H₈O₃S | 172.20 |

| This compound | Final Product | C₁₇H₁₈O₄ | 286.32 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | |

| ¹H-NMR (CDCl₃) | δ 3.22 (s, 3H), 5.14 (br, 1H), 5.20 (d, 1H), 7.18-7.37 (m, 10H).[4] |

| ¹³C-NMR | Data not explicitly found in the search results. Typical shifts would be expected in the regions of: 50-60 ppm (-OCH₃), 70-80 ppm (-CHOH), 80-90 ppm (quaternary C-O), 125-145 ppm (aromatic C), and ~170 ppm (C=O). |

| IR | Data not explicitly found in the search results. Expected characteristic peaks would include: ~3500 cm⁻¹ (O-H stretch), ~3000 cm⁻¹ (C-H stretch, aromatic and aliphatic), ~1740 cm⁻¹ (C=O stretch, ester), and ~1100-1200 cm⁻¹ (C-O stretch). |

| Mass Spec (MS) | Data not explicitly found in the search results. The expected molecular ion peak [M]⁺ would be at m/z = 286.32. |

Experimental Protocols

Step 1: Synthesis of Methyl 3,3-diphenyl-2,3-epoxypropionate (Darzens Condensation)

This protocol is adapted from general Darzens condensation procedures and specific mentions of its use in the synthesis of related pharmaceuticals.[4][5]

Materials:

-

Benzophenone

-

Methyl chloroacetate

-

Sodium methoxide

-

Anhydrous Toluene

-

Anhydrous Methanol

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of sodium methoxide in anhydrous methanol, chilled to -10°C in an ice-salt bath, a solution of benzophenone and methyl chloroacetate is added dropwise over a period of 3 hours with vigorous stirring.[5]

-

It is imperative to maintain an inert (e.g., nitrogen or argon) atmosphere throughout the reaction.[5]

-

After the addition is complete, the reaction mixture is stirred at -5°C for 2 hours and then at room temperature for an additional 3 hours.[5]

-

The mixture is then poured into ice-water and the resulting precipitate is filtered, washed with cold water, and dried to yield the crude glycidic ester.[5]

-

Purification can be achieved by recrystallization from methanol.

Step 2: Synthesis of this compound (Epoxide Ring-Opening)

This protocol is based on the acid-catalyzed methanolysis step mentioned in the synthesis of Ambrisentan and Darusentan.[1][4]

Materials:

-

Methyl 3,3-diphenyl-2,3-epoxypropionate (from Step 1)

-

Anhydrous Methanol

-

p-Toluenesulfonic acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve the crude or purified methyl 3,3-diphenyl-2,3-epoxypropionate in anhydrous methanol.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

-

Upon completion, the reaction is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be performed by column chromatography on silica gel.

Visualizations

Darzens Condensation and Epoxide Ring-Opening Workflow

Caption: Workflow for the two-step synthesis of the target compound.

Logical Relationship of the Synthesis

Caption: Logical flow of the synthesis from starting materials to the final product.

References

Application Notes and Protocols: Acid-Catalyzed Ring Opening of Methyl 3,3-diphenyl-2,3-epoxypropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed ring opening of methyl 3,3-diphenyl-2,3-epoxypropionate. This reaction is a key transformation in organic synthesis, yielding vicinal diols that can serve as valuable intermediates in the development of novel therapeutic agents. The protocol described herein focuses on the hydrolysis of the epoxide, leading to the formation of methyl 2,3-dihydroxy-3,3-diphenylpropionate. The regioselectivity of the reaction is governed by the electronic and steric properties of the epoxide, with the tertiary, doubly benzylic carbon being the preferred site of nucleophilic attack. The potential applications of the resulting diol and its derivatives in drug discovery, particularly in the context of anticancer research, are also discussed.

Introduction

Epoxides are versatile three-membered cyclic ethers that are susceptible to ring-opening reactions with a variety of nucleophiles due to their inherent ring strain.[1][2] Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group and activating the epoxide ring for nucleophilic attack.[3] The acid-catalyzed ring opening of epoxides is a fundamental reaction in organic chemistry, providing access to 1,2-difunctionalized compounds with well-defined stereochemistry.[4]